
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate is an organic compound with the molecular formula C16H17NO3S2. It contains a thioester and a sulfonamide functional group, making it a compound of interest in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate typically involves the reaction of 4-(benzylsulfamoyl)benzenecarbothioic acid with ethanol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxylic acid and the ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard esterification techniques used in organic synthesis can be scaled up for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or other proteins .
Comparación Con Compuestos Similares
Similar Compounds
O-ethyl benzenecarbothioate: Similar structure but lacks the sulfonamide group.
4-(benzylsulfamoyl)benzenecarbothioic acid: Precursor in the synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate.
Benzylsulfamoylbenzoic acid: Similar sulfonamide functionality but different overall structure.
Uniqueness
This compound is unique due to the presence of both thioester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
56768-75-3 |
|---|---|
Fórmula molecular |
C16H17NO3S2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate |
InChI |
InChI=1S/C16H17NO3S2/c1-2-20-16(21)14-8-10-15(11-9-14)22(18,19)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 |
Clave InChI |
VKRDELLPWJKEIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)
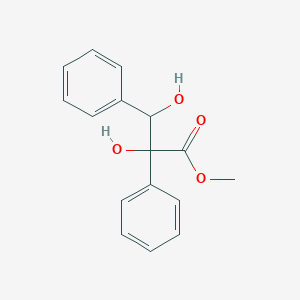

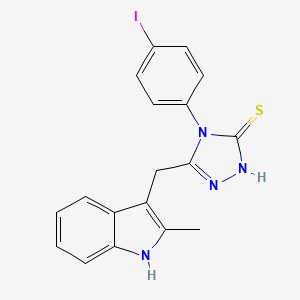
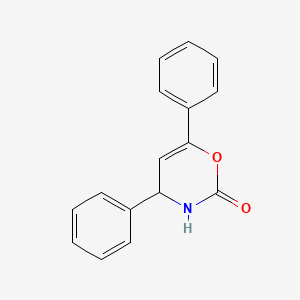
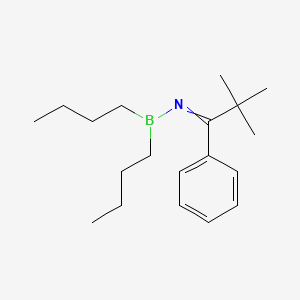
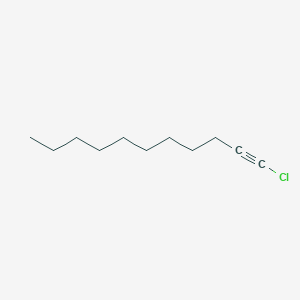
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
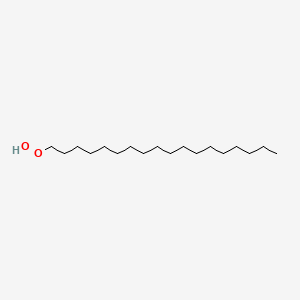

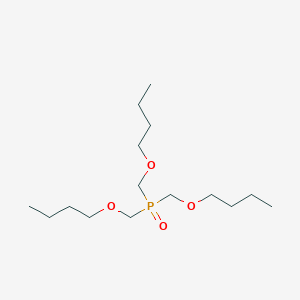
![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
